N'-Hexadecylthiophene-2-carbohydrazide (SIS17) is a synthetically derived, small molecule inhibitor of histone deacetylase 11 (HDAC11) []. HDACs are a class of enzymes that play a crucial role in various biological pathways by removing acetyl groups from histone proteins, thereby influencing gene expression []. SIS17 exhibits specificity towards HDAC11, making it a valuable tool for studying the enzyme's function and therapeutic potential [].
The synthesis of SIS17 involves a multi-step procedure outlined in the literature []. While the exact details are not reproduced here, the synthesis generally involves reacting a thiophene derivative with hydrazine hydrate followed by a series of chemical modifications to introduce the hexadecyl chain and other functional groups.
SIS17 is characterized by a thiophene ring structure linked to a carbohydrazide moiety. A long hydrophobic hexadecyl chain is attached to the nitrogen atom of the carbohydrazide group. This structure is believed to be crucial for its interaction with the active site of HDAC11 and its inhibitory activity [].
SIS17 acts by selectively inhibiting HDAC11 activity []. This inhibition prevents the removal of acetyl groups from histone proteins, leading to changes in gene expression []. The exact binding mechanism of SIS17 to HDAC11 and the subsequent conformational changes that lead to enzyme inhibition require further investigation.
SIS17's primary application lies in its use as a research tool to study the biological functions of HDAC11 [].
HDAC11 Function Elucidation: SIS17's specificity towards HDAC11 makes it a valuable tool for dissecting the enzyme's role in various cellular processes. For instance, SIS17 has been utilized to investigate the role of HDAC11 in regulating the demyristoylation of serine hydroxymethyltransferase 2, a key enzyme involved in one-carbon metabolism [].
Therapeutic Target Validation: By inhibiting HDAC11, SIS17 can help validate the enzyme as a potential therapeutic target for various diseases. For example, studies have implicated HDAC11 in the pathogenesis of viral infections, multiple sclerosis, and metabolic disorders []. SIS17 could be instrumental in exploring the therapeutic potential of targeting HDAC11 in these conditions.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2